Tert-butyl 4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate
Description
Tert-butyl 4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with chloro, methyl, and morpholino groups. The piperazine ring is functionalized with a tert-butyl carboxylate group, enhancing solubility and stability for pharmaceutical applications. Its synthesis typically involves multi-step protocols, including Suzuki couplings or nucleophilic substitutions, as seen in related compounds (e.g., SEM-protected intermediates in ).
Properties
IUPAC Name |
tert-butyl 4-[(2-chloro-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN5O3S/c1-14-15(13-25-5-7-27(8-6-25)20(28)30-21(2,3)4)31-17-16(14)23-19(22)24-18(17)26-9-11-29-12-10-26/h5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKVCXJZMUTEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)Cl)CN4CCN(CC4)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106218 | |
| Record name | 1,1-Dimethylethyl 4-[[2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-69-8 | |
| Record name | 1,1-Dimethylethyl 4-[[2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956034-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[2-chloro-7-methyl-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate (CAS No. 956034-69-8) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 468.01 g/mol. It features a piperazine core linked to a thieno-pyrimidine moiety, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 956034-69-8 |
| Molecular Formula | C21H30ClN5O3S |
| Molecular Weight | 468.01 g/mol |
| Storage Conditions | Store at 20ºC |
Biological Activity
Mechanism of Action
The compound is primarily investigated for its role as a phosphoinositide 3-kinase (PI3K) inhibitor. PI3K pathways are crucial in various cellular processes, including growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis in cancer cells, making this compound a candidate for anti-cancer therapies.
Anticancer Activity
Studies have shown that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cell lines, demonstrating IC50 values in the micromolar range.
Case Studies
-
In vitro Cytotoxicity Assays
- A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent.
-
In vivo Studies
- An animal model study assessed the efficacy of the compound in reducing tumor size in xenograft models. The results showed a significant reduction in tumor volume compared to control groups, suggesting that the compound effectively inhibits tumor growth.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Selectivity : The compound shows selectivity towards cancer cells over normal cells, indicating a favorable therapeutic window.
- Synergistic Effects : When used in combination with other chemotherapeutics, such as erlotinib and bortezomib, enhanced anticancer effects were observed.
Scientific Research Applications
Pharmacological Applications
-
Cancer Treatment :
- Tert-butyl 4-((2-chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate has been studied for its role as an inhibitor of the PI3K/mTOR pathway, which is crucial in cancer cell proliferation and survival. This compound is related to GDC-0980, a dual inhibitor that has shown efficacy in various xenograft models including prostate and breast cancer models .
- Neuropharmacology :
- Antimicrobial Activity :
Synthesis and Mechanism of Action
The synthesis of this compound involves several key steps:
- Formation of Thienopyrimidine Core :
-
Piperazine Derivation :
- The piperazine ring is introduced through reductive amination processes, which are critical for enhancing the biological activity of the compound.
-
Final Carboxylation :
- The tert-butyl ester is formed through carboxylation reactions that stabilize the compound for further biological testing.
Case Study 1: Efficacy in Cancer Models
A study highlighted the efficacy of GDC-0980 (related to this compound) in inhibiting tumor growth in xenograft models at doses ranging from 1 mg/kg to 150 mg/kg. Significant reductions in tumor size were observed, indicating a strong potential for therapeutic use in oncology .
Case Study 2: Neuropharmacological Effects
Research focusing on structurally similar compounds demonstrated significant activity against serotonin receptors, suggesting that derivatives of this compound could be explored for treating mood disorders or anxiety-related conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs from patent literature and synthetic intermediates. Below is a detailed analysis:
Structural Analogues
Key Observations:
Heterocycle Core Variations: Thieno[3,2-d]pyrimidine (target) vs. thieno[2,3-d] (Compound A): The fusion position impacts aromaticity and electronic distribution. Thieno[3,2-d] systems may exhibit distinct π-stacking interactions compared to [2,3-d] isomers . Pyrido vs.
Morpholino substituents (target, Compound A) enhance solubility compared to halogenated aryl groups (Compound C) .
Synthetic Routes: Compound A () uses a SEM-protected intermediate and fluoride-mediated deprotection, a strategy applicable to the target compound’s synthesis . Compound B () employs nucleophilic aromatic substitution, contrasting with the cross-coupling reactions typical for thieno-pyrimidines .
Physicochemical and Spectral Properties
While direct data are absent in the evidence, general trends can be inferred:
- Spectral Data: The target’s 7-methyl group would produce distinct $ ^1H $-NMR signals (~δ 2.5 ppm) absent in Compounds A and B. Morpholino protons typically resonate at δ 3.5–4.0 ppm . UV-Vis spectra would differ between thieno (λ~300 nm) and pyrido (λ~270 nm) cores due to extended conjugation .
- Crystallography: Hydrogen-bonding patterns (e.g., morpholino O…H-N interactions) in the target may resemble those in pyrido analogs (Compound C), though pyridones (7-oxo in Compound C) form stronger H-bonds .
Q & A
Q. Advanced Consideration :
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with morpholino oxygen) .
- Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities in complex spectra .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Core Modifications : Systematically vary substituents:
- Replace morpholino with piperidine or thiomorpholine.
- Introduce electron-withdrawing groups (e.g., -CF₃) at the thienopyrimidine 2-position to assess electronic effects on target binding .
- Biological Assays :
- Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence polarization assays .
- Measure IC₅₀ values and correlate with structural features.
Q. Data Analysis :
- Use multivariate regression (e.g., PLS) to link physicochemical descriptors (logP, polar surface area) with activity .
- Molecular docking (AutoDock Vina) to predict binding modes and guide rational design .
Advanced: How should researchers address contradictory data in biological activity assays?
Methodological Answer:
- Troubleshooting Workflow :
- Replicate Experiments : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (ATP concentration, incubation time) .
- Control Compounds : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Orthogonal Assays : Confirm activity via SPR (binding affinity) and functional assays (e.g., cAMP modulation for phosphodiesterases) .
Q. Root-Cause Analysis :
- Use principal component analysis (PCA) to identify outliers in high-throughput screening data .
- Evaluate batch effects (e.g., solvent purity, temperature fluctuations) using factorial experiments .
Basic: What strategies mitigate degradation during storage?
Methodological Answer:
- Stability Studies :
- Forced Degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 14 days. Monitor via HPLC for decomposition products (e.g., tert-butyl cleavage) .
- Optimal Storage :
Advanced: How can computational tools optimize synthetic pathways?
Methodological Answer:
- Reaction Prediction :
- Transition State Modeling :
- Process Simulation :
Advanced: What methodologies elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification :
- Chemical Proteomics : Use biotinylated probes for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- Pathway Analysis :
- RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., mTOR pathway modulation) .
- In Silico Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
